molecular formula C15H10ClN3 B12142774 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole CAS No. 57312-03-5

2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole

Cat. No.: B12142774
CAS No.: 57312-03-5
M. Wt: 267.71 g/mol
InChI Key: YOLSZCDGNJWZDU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole is a heterocyclic compound that belongs to the class of triazoloisoindoles. This compound is characterized by the presence of a triazole ring fused to an isoindole ring, with a 4-chlorophenyl substituent at the 2-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzylamine with phthalic anhydride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazoloisoindole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Another triazole-containing compound with similar biological activities.

    1,2,4-Triazolo[4,3-a]pyrazine: A compound with a similar triazole ring structure but different biological targets and activities.

    1,2,4-Triazolo[1,5-c]quinazoline: A compound with a fused triazole-quinazoline structure, exhibiting unique biological properties.

Uniqueness

2-(4-Chlorophenyl)-5H-(1,2,4)triazolo(5,1-a)isoindole is unique due to its specific structural features, including the fused triazole-isoindole ring system and the 4-chlorophenyl substituent. These structural characteristics contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

57312-03-5

Molecular Formula

C15H10ClN3

Molecular Weight

267.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

InChI

InChI=1S/C15H10ClN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2

InChI Key

YOLSZCDGNJWZDU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl

Origin of Product

United States

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